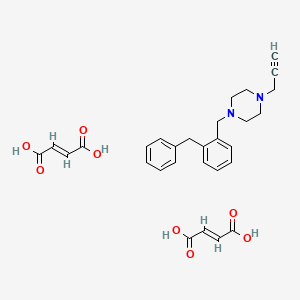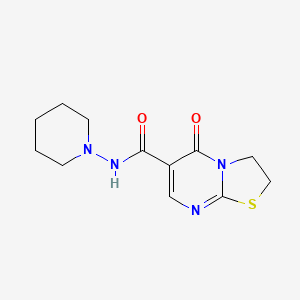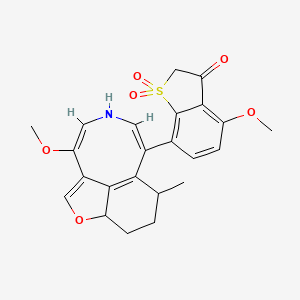
4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3138 I.S.” is a fluorocarbon elastomeric coating material used primarily for fiber-reinforced-resin composite structures. It is known for its excellent chemical resistance, thermal stability, and mechanical properties, making it suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fluorocarbon elastomeric compounds typically involves the polymerization of fluorinated monomers. The process often includes the use of initiators and specific reaction conditions to achieve the desired polymer structure. For instance, the polymerization of vinylidene fluoride with hexafluoropropylene can be carried out in the presence of peroxides as initiators under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of fluorocarbon elastomeric coatings involves the formulation of two-component systems that can be brushable or sprayable. These systems are designed to be mixed just before application to ensure optimal performance. The components typically include a base resin and a curing agent, which react to form a durable and chemically resistant coating .
Chemical Reactions Analysis
Types of Reactions
Fluorocarbon elastomers like “3138 I.S.” undergo various chemical reactions, including:
Oxidation: These compounds are generally resistant to oxidation due to the strong carbon-fluorine bonds.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving fluorocarbon elastomers include strong acids, bases, and nucleophiles. The reactions typically require controlled conditions such as specific temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted fluorocarbon compounds .
Scientific Research Applications
Fluorocarbon elastomeric compounds like “3138 I.S.” have a wide range of scientific research applications:
Chemistry: Used as coatings for chemical reactors and pipelines due to their chemical resistance.
Biology: Employed in the fabrication of biocompatible materials for medical devices.
Medicine: Utilized in the development of drug delivery systems and prosthetics.
Mechanism of Action
The mechanism of action of fluorocarbon elastomers involves their ability to form strong carbon-fluorine bonds, which contribute to their chemical resistance and thermal stability. These compounds interact with various molecular targets, including metal surfaces and other polymers, to form durable coatings. The pathways involved in their action include polymerization and cross-linking reactions that enhance their mechanical properties .
Comparison with Similar Compounds
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and chemical resistance.
Perfluoroalkoxy (PFA): Offers similar chemical resistance but with improved mechanical properties.
Fluoroelastomers (FKM): Provide excellent resistance to heat, chemicals, and oils.
Uniqueness
“3138 I.S.” stands out due to its specific formulation as a two-component system, which allows for easy application and curing. Its unique combination of chemical resistance, thermal stability, and mechanical properties makes it particularly suitable for demanding industrial applications .
Properties
CAS No. |
94864-74-1 |
|---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-[3-(diethylamino)propanoyl]-4-phenylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C19H28N2O2/c1-3-20(4-2)13-10-18(23)21-14-11-19(16-22,12-15-21)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3 |
InChI Key |
QOGHKTAUEOAMAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






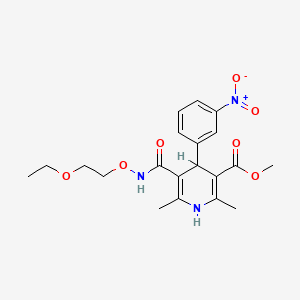
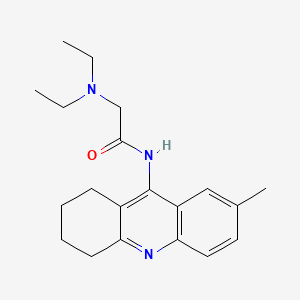

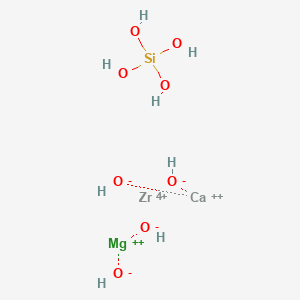
![9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12729825.png)
